
1,4-Dioxacyclododecane-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxacyclododecane-5,12-dione is a chemical compound with the molecular formula C10H16O4 It is a macrocyclic compound that contains two oxygen atoms in a twelve-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxacyclododecane-5,12-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with dicarboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
1,4-Dioxacyclododecane-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diols .
科学的研究の応用
1,4-Dioxacyclododecane-5,12-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex macrocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and adhesives.
作用機序
The mechanism of action of 1,4-Dioxacyclododecane-5,12-dione involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the presence of oxygen atoms in the ring structure, which can act as electron donors. The compound’s interactions with molecular targets and pathways depend on its specific chemical environment and the nature of the interacting species .
類似化合物との比較
Similar Compounds
1,6-Dioxacyclododecane-7,12-dione: A similar macrocyclic compound with a different ring size and substitution pattern.
1,4-Diaza-2,3;8,9-dibenzo-7,10-dioxacyclododecane-5,12-dione: A related compound with nitrogen atoms in the ring structure.
Uniqueness
1,4-Dioxacyclododecane-5,12-dione is unique due to its specific ring size and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and other molecules makes it valuable in various applications .
特性
CAS番号 |
90073-95-3 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
1,4-dioxacyclododecane-5,12-dione |
InChI |
InChI=1S/C10H16O4/c11-9-5-3-1-2-4-6-10(12)14-8-7-13-9/h1-8H2 |
InChIキー |
KWLADEGDFFZQFM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=O)OCCOC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
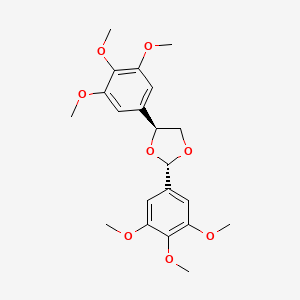
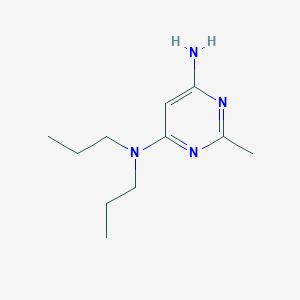
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
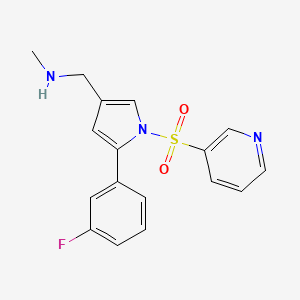
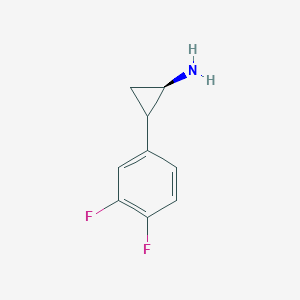
![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)

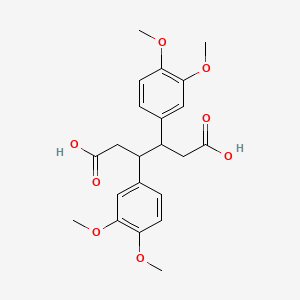
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
